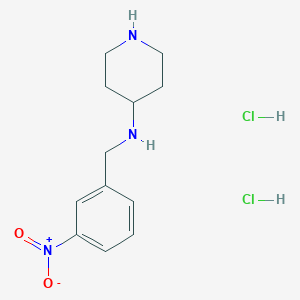

N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-[(3-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c16-15(17)12-3-1-2-10(8-12)9-14-11-4-6-13-7-5-11;;/h1-3,8,11,13-14H,4-7,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBSJUHPVGNKPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride typically involves the following steps:

Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobenzyl chloride.

Formation of N-(3-Nitrobenzyl)piperidine: 3-nitrobenzyl chloride is then reacted with piperidine in the presence of a base such as sodium hydroxide to form N-(3-nitrobenzyl)piperidine.

Amination: The N-(3-nitrobenzyl)piperidine is further reacted with ammonia or an amine source to introduce the amine group at the 4-position of the piperidine ring.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and recrystallization to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Nitroso derivatives, hydroxylamine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: It is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can bind to and inhibit the activity of target proteins. The piperidine ring provides structural stability and enhances binding affinity to the target sites.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

N-(4-Nitrobenzyl)piperidine-4-amine Dihydrochloride (CAS: 1233953-10-0)

- Structural Difference : Nitro group at the para position (4-nitrobenzyl) vs. meta (3-nitrobenzyl) in the target compound.

- Molecular Weight : 308.20 g/mol.

- Purity : 95.0%.

- Key Feature : The para-nitro substitution may alter electronic properties, influencing reactivity in synthetic pathways (e.g., nucleophilic aromatic substitution) compared to the meta isomer .

N-(4-Bromobenzyl)piperidine-4-amine Dihydrochloride (CAS: 1233952-38-9)

Piperidine Ring Modifications

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride (CAS: 1062580-52-2)

- Structural Difference : Methyl groups at the 3- and 4-positions of the piperidine ring, with a benzyl substituent.

- Molecular Weight : 291.26 g/mol.

- Physical Property : Melting point = 249–251°C.

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine Hydrochloride (CAS: 1261233-16-2)

Aromatic Ring Modifications

3-Amino-4-(3′,4′-ethylenedioxylbenzyloxyimino)piperidine Dihydrochloride

- Structural Difference: Ethylenedioxybenzyl group replaces nitrobenzyl, with an oxyimino linkage.

- Physical Property : Melting point = 190–192°C.

Comparative Data Table

Research and Application Insights

- Electronic Effects : Nitro groups (electron-withdrawing) vs. bromine (polarizable halogen) influence reactivity in cross-coupling reactions or hydrogen bonding interactions .

- Solubility : Dihydrochloride salts generally enhance aqueous solubility, critical for in vitro assays. However, hygroscopicity (observed in the target compound) requires desiccated storage .

- Toxicological Profiles: While N-(1-naphthyl)ethylenediamine dihydrochloride (CAS: 1465-25-4) showed carcinogenicity in chronic studies, similar toxicological data for piperidine analogues are absent in the evidence, highlighting a gap for future research .

Biologische Aktivität

N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a 3-nitrobenzyl group at one position and an amine group at the 4-position. It is synthesized through a multi-step process involving the nitration of benzyl chloride, reaction with piperidine, amination, and conversion to its dihydrochloride salt .

N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride exhibits its biological activity primarily through:

- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that interact with target proteins, inhibiting their activity. This mechanism is particularly relevant in studies involving cholinesterase inhibition .

- Receptor Binding : The piperidine moiety allows for interaction with various receptors, modulating their activity, which is crucial for neuropharmacological applications .

Anticancer Properties

Recent research indicates that compounds structurally related to N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride exhibit potent cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds have IC50 values below 4 µM against colon cancer cells (HCT116 and HT29) . This suggests potential utility in developing anticancer therapies.

Cholinesterase Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Preliminary results indicate that it possesses significant inhibitory activity, with IC50 values comparable to established inhibitors like donepezil . This makes it a candidate for further exploration in treating neurodegenerative diseases such as Alzheimer's.

Comparative Analysis

To better understand the unique properties of N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity | IC50 Values |

|---|---|---|---|

| N-Benzylpiperidine-4-amine dihydrochloride | Lacks nitro group | Lower reactivity | Not specified |

| N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride | Nitro group in different position | Altered binding affinity | Not specified |

| N-(3-Nitrobenzyl)piperidine-4-carboxamide | Contains carboxamide instead of amine | Different reactivity profile | Not specified |

The presence of the nitro group in N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride enhances its reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

- Cytotoxicity Studies : A study on a series of piperidine derivatives demonstrated that compounds similar to N-(3-Nitrobenzyl)piperidine-4-amine exhibited significant cytotoxic effects on cancer cell lines while showing lower toxicity on non-malignant cells, indicating a favorable selectivity index .

- Cholinesterase Inhibition Evaluation : Research conducted on various derivatives showed that modifications in the piperidine structure led to varying degrees of inhibition against AChE and BChE. The findings suggest that optimizing the substituents can enhance inhibitory potency .

Q & A

Q. What are the recommended synthesis protocols for N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride?

The synthesis typically involves nucleophilic substitution and subsequent salt formation. For example, a similar piperidine derivative (4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) is synthesized by reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by nitro group reduction and dihydrochloride salt formation using HCl . For the target compound, analogous steps may apply, substituting 3-nitrobenzyl groups. Purification often involves recrystallization or column chromatography.

Q. How should researchers handle and store N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride safely?

Key precautions include:

Q. What spectroscopic methods are suitable for characterizing this compound?

Standard techniques include:

- NMR (¹H and ¹³C) to confirm the piperidine ring structure and nitrobenzyl substitution patterns .

- Mass spectrometry for molecular weight verification and fragmentation analysis .

- UV-Vis spectroscopy to monitor nitro group reactivity in reduction or derivatization studies .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying pH conditions?

The nitrobenzyl-piperidine coupling step is pH-sensitive. For analogous compounds, alkaline conditions (pH 9–11) enhance nucleophilic substitution rates, while acidic conditions may protonate amines, reducing reactivity . Optimization involves:

- Titrating pH during the reaction using buffers.

- Monitoring intermediates via TLC or HPLC to identify ideal reaction termination points .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or mass spectra may arise from impurities or tautomerism. Approaches include:

Q. How can researchers assess the ecological risks of this compound in laboratory waste?

Despite limited ecotoxicity data , proactive measures include:

- Biodegradation assays under simulated environmental conditions (e.g., OECD 301F).

- Toxicity screening using model organisms (e.g., Daphnia magna or algae) to estimate LC₅₀ values .

- Neutralizing nitro groups via reduction (e.g., catalytic hydrogenation) before disposal to minimize environmental persistence .

Q. What experimental designs mitigate instability during long-term storage?

Stability studies recommend:

- Accelerated aging tests (e.g., 40°C/75% RH for 6 months) to assess degradation pathways .

- Lyophilization for hygroscopic batches to prevent hydrolysis .

- Adding antioxidants (e.g., BHT) if nitro group decomposition is observed .

Methodological Considerations

Q. How to troubleshoot low yields in reductive amination steps?

Common issues and solutions:

- Catalyst selection : Switch from Pd/C to Raney Nickel if nitro reduction is incomplete .

- Solvent choice : Use polar aprotic solvents (e.g., DMF) to improve amine solubility .

- Stoichiometry : Ensure excess reducing agent (e.g., NaBH₄) to drive the reaction to completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.